molecular formula C17H20N2O4 B6994687 2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide

2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide

Cat. No.: B6994687
M. Wt: 316.35 g/mol
InChI Key: ABNIHNDTUBRIBZ-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxolan-2-ylmethoxy Group: This step involves the reaction of the quinoline derivative with oxirane in the presence of a base to form the oxolan-2-ylmethoxy group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-(4-oxo-1H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11(23-10-13-3-2-8-22-13)17(21)19-12-4-5-15-14(9-12)16(20)6-7-18-15/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNIHNDTUBRIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC=CC2=O)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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